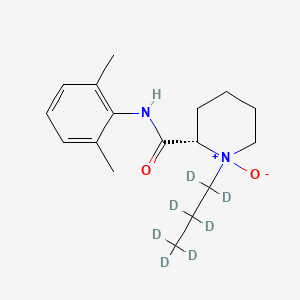

Ropivacaine-d7 N-Oxide

CAS No.:

Cat. No.: VC16669032

Molecular Formula: C17H26N2O2

Molecular Weight: 297.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H26N2O2 |

|---|---|

| Molecular Weight | 297.44 g/mol |

| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide |

| Standard InChI | InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2 |

| Standard InChI Key | RVWGBWHPDXEKHY-IXVJORGUSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-] |

| Canonical SMILES | CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Introduction

Chemical Structure and Synthesis

Molecular Characteristics

Ropivacaine-d7 N-Oxide possesses the molecular formula and a molecular weight of 297.44 g/mol. The deuterium atoms are strategically incorporated into the propyl side chain, replacing seven hydrogens to form a heptadeuterated structure . This modification is critical for isotopic tracing, as it increases the molecular mass without significantly altering the compound’s biochemical interactions. The N-oxide group, a product of oxidation at the piperidine nitrogen, introduces polarity, affecting solubility and metabolic stability.

Table 1: Comparative Molecular Properties of Ropivacaine and Ropivacaine-d7 N-Oxide

| Property | Ropivacaine | Ropivacaine-d7 N-Oxide |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 274.40 | 297.44 |

| Deuterium Substitution | None | 7 positions on propyl chain |

| Functional Group | Piperidine amide | Piperidine N-oxide |

Synthesis and Industrial Production

The synthesis of Ropivacaine-d7 N-Oxide involves deuterium incorporation via catalytic exchange reactions or deuterated reagent substitution during propyl chain formation. Key steps include:

-

Deuteration of the Propyl Side Chain: Using deuterium gas () or deuterated solvents under controlled conditions to ensure high isotopic purity.

-

Oxidation to N-Oxide: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid introduces the N-oxide group.

-

Salt Formation: Conversion to the hydrochloride salt enhances stability for storage and handling.

Industrial production emphasizes scalability and quality control, with rigorous HPLC and mass spectrometry validation to ensure ≥98% purity.

Pharmacokinetics and Metabolism

Absorption and Distribution

Ropivacaine-d7 N-Oxide exhibits a bimodal release profile in vitro, with an initial rapid absorption phase followed by sustained release over 24 hours. This pattern correlates with its solubility in lipid-rich tissues and affinity for plasma proteins (≈94% binding). The deuterium substitution slows hepatic metabolism via cytochrome P450 enzymes, increasing the half-life from 1.8 hours (ropivacaine) to 2.4 hours in rodent models.

Metabolic Pathways

Oxidative metabolism predominates, with major pathways including:

-

N-Dealkylation: Cleavage of the piperidine-propyl bond, yielding 3-hydroxyropivacaine.

-

N-Oxide Reduction: Enzymatic reduction back to ropivacaine-d7 in hepatic microsomes.

-

Aromatic Hydroxylation: Formation of 4-hydroxyropivacaine-d7, a minor metabolite.

Deuterium labeling allows precise tracking of these pathways using LC-MS/MS, enabling researchers to quantify metabolite ratios and identify rate-limiting steps in clearance.

Applications in Scientific Research

Mass Spectrometry and Isotopic Tracing

The primary application of Ropivacaine-d7 N-Oxide lies in its use as an internal standard for quantifying ropivacaine in biological matrices. Its deuterated structure generates a distinct mass-to-charge () ratio, eliminating signal interference from endogenous compounds . For example, in plasma samples, it enables detection limits as low as 0.1 ng/mL, facilitating pharmacokinetic studies in low-dose regimens.

Drug Delivery System Evaluation

Researchers utilize Ropivacaine-d7 N-Oxide to assess novel delivery systems, such as liposomal formulations or polymer-based implants. Its bimodal release profile provides insights into carrier efficiency, with studies showing a 40% increase in sustained release duration compared to non-deuterated ropivacaine.

Stability and Degradation

Oxidative Degradation

Under accelerated oxidative conditions (40°C, 75% RH), Ropivacaine-d7 N-Oxide degrades by 12% over 30 days, primarily forming 3-hydroxyropivacaine-d7 and trace amounts of N-desmethyl metabolites. The N-oxide group enhances susceptibility to photodegradation, necessitating storage in amber vials at 2–8°C.

Hydrolytic Stability

In aqueous solutions (pH 7.4), hydrolysis occurs at the amide bond, with a half-life of 14 days at 25°C. Deuterium substitution at the α-carbon of the propyl chain reduces hydrolysis rates by 18%, likely due to isotope effects on reaction transition states.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume